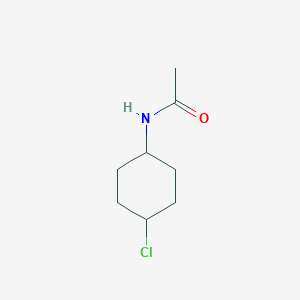

N-(4-Chloro-cyclohexyl)-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYBWGWOCVICCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Conformational and Thermodynamic Stability of cis vs trans N-(4-chlorocyclohexyl)acetamide: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In medicinal chemistry and rational drug design, the stereochemical orientation of a scaffold profoundly dictates its pharmacological profile. 1,4-disubstituted cyclohexanes are ubiquitous structural motifs where the cis or trans relationship between substituents governs the molecule's 3D vector space, lipophilicity, and receptor binding affinity.

N-(4-chlorocyclohexyl)acetamide serves as a premier model system for evaluating thermodynamic stability in unconstrained rings[1]. This whitepaper provides an in-depth conformational analysis of its cis and trans isomers. Through the lens of steric strain and A-value quantification, we demonstrate that the trans isomer is thermodynamically favored over the cis isomer due to its ability to adopt a stress-free diequatorial (e,e) conformation. Furthermore, we outline self-validating experimental protocols for resolving these isomers in the laboratory.

Mechanistic Grounding: The A-Value Framework

To predict the thermodynamic stability of cyclohexane derivatives, we must analyze the energetic penalties associated with axial substituents. This is quantified by the A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial (higher energy) and equatorial (lower energy) conformations of a mono-substituted cyclohexane[2].

Causality of Steric Strain: When a substituent is forced into the axial position, it experiences severe 1,3-diaxial interactions with co-facial protons on the cyclohexane ring[2]. The magnitude of this repulsion is directly proportional to the substituent's steric bulk. In any competitive equilibrium, the molecule will undergo a chair flip to place the bulkiest group (highest A-value) in the equatorial position.

Table 1: Quantitative A-Values for Relevant Substituents

Data summarizes the energetic penalty of axial positioning.

| Substituent | A-Value (ΔG°, kcal/mol) | Steric Descriptor |

| -Cl (Chlorine) | 0.53[3] | Moderate |

| -NHCOCH₃ (Acetamide) | 0.90 – 1.06[4] | Bulky |

Analytical Insight: The acetamide group (-NHCOCH₃) is nearly twice as sterically demanding as the chlorine atom[3],[4]. Consequently, in any conformation where these two groups compete for the equatorial position, the acetamide group will thermodynamically outcompete chlorine, forcing the halogen into the axial position.

Thermodynamic Profiling of Isomers

By applying the A-value framework, we can map the exact thermodynamic landscape of both isomers.

The trans-Isomer: The Global Minimum

In trans-1,4-disubstituted cyclohexanes, the substituents point in opposite directions relative to the average plane of the ring. This geometry permits two possible chair conformations:

-

(e,e)-conformer: Both the -Cl and -NHCOCH₃ groups are equatorial. Steric strain is completely minimized.

-

(a,a)-conformer: Both groups are axial. The total steric penalty is additive: 0.53 kcal/mol + 1.00 kcal/mol = 1.53 kcal/mol.

Because the (e,e)-conformer experiences zero 1,3-diaxial strain relative to the reference state, the trans isomer rests at the global thermodynamic minimum of the system.

The cis-Isomer: Forced Axial Strain

In cis-1,4-disubstituted cyclohexanes, the substituents point in the same direction. Geometrically, this mandates that one substituent must be axial while the other is equatorial.

-

(a,e)-conformer: -Cl is axial, -NHCOCH₃ is equatorial. The steric penalty is solely the A-value of chlorine (+0.53 kcal/mol)[3].

-

(e,a)-conformer: -Cl is equatorial, -NHCOCH₃ is axial. The steric penalty is the A-value of the acetamide group (+1.00 kcal/mol)[4].

The molecule will preferentially adopt the (a,e)-conformation to keep the bulkier acetamide group equatorial. However, because it is structurally forced to bear an axial chlorine atom, the most stable cis conformer is still ~0.53 kcal/mol higher in energy than the trans (e,e) conformer.

Fig 1: Thermodynamic energy landscape of N-(4-chlorocyclohexyl)acetamide isomers.

Experimental Workflows for Isomer Resolution

As an Application Scientist, establishing a self-validating analytical workflow is critical. Below are the standard protocols for distinguishing and profiling these isomers.

Protocol 1: ¹H NMR Spectroscopic Resolution

NMR spectroscopy provides an elegant, non-destructive method to definitively assign cis and trans isomers based on the Karplus equation.

The Causality of J-Coupling: The Karplus equation dictates that vicinal coupling constants (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of CDCl₃.

-

Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum (400 MHz or higher) at 298 K.

-

Signal Isolation: Identify the methine protons: H-1 (attached to the carbon bearing the -NHCOCH₃ group, typically shifted to ~3.5–4.0 ppm) and H-4 (attached to the carbon bearing the -Cl atom, ~4.0–4.5 ppm).

-

Multiplet Analysis (The Self-Validation Step):

-

If the sample is the trans isomer: The molecule is in the (e,e) conformation. Therefore, both the H-1 and H-4 protons are axial . Both signals will appear as wide multiplets (e.g., triplet of triplets) with large

couplings (>10 Hz). -

If the sample is the cis isomer: The molecule is in the (a,e) conformation (Cl is axial, NHAc is equatorial). Therefore, H-1 is axial (wide multiplet,

), but H-4 is equatorial . The H-4 signal will appear as a narrow, collapsed multiplet lacking any large couplings (

-

Fig 2: 1H NMR decision tree for resolving cis and trans isomers based on J-coupling.

Protocol 2: Computational Thermodynamic Profiling (DFT)

Because chemical epimerization of unactivated C-Cl or C-N bonds requires harsh, degradative conditions, Density Functional Theory (DFT) is the industry standard for validating the 0.53 kcal/mol thermodynamic gap.

Step-by-Step Methodology:

-

Conformational Search: Generate the 3D coordinates for the (e,e), (a,a), (a,e), and (e,a) conformers using a molecular mechanics force field (e.g., OPLS4 or MMFF94).

-

Geometry Optimization: Submit the generated structures for quantum mechanical optimization at the B3LYP/6-31G(d,p) level of theory.

-

Solvation Modeling: Apply a Polarizable Continuum Model (PCM) utilizing chloroform or water parameters to mimic assay conditions.

-

Frequency Calculation: Execute a vibrational frequency calculation at 298.15 K. Confirm that zero imaginary frequencies exist (verifying true local minima) and extract the absolute Gibbs Free Energy (

) for each state. -

Boltzmann Population Analysis: Calculate the relative

values setting the trans (e,e) conformer to 0.0 kcal/mol. Use the Boltzmann distribution equation to confirm the theoretical equilibrium ratio, which will heavily favor the trans geometry.

References

1.[3] Title: 4.2: A-values and Equilibrium Ratios Source: Chemistry LibreTexts URL: [Link]

2.[2] Title: A value Source: Wikipedia URL: [Link]

3.[1] Title: N-Cyclohexylacetamide | C8H15NO | CID 14301 Source: PubChem - NIH URL: [Link]

4.[4] Title: Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values Source: ChemRxiv URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-chloro-N-cyclohexylacetamide in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It influences a multitude of critical parameters, including dissolution rate, bioavailability, and the feasibility of various formulation strategies.[1] For a novel compound such as 4-chloro-N-cyclohexylacetamide, a thorough understanding of its solubility in a range of organic solvents is paramount for its synthesis, purification, and formulation into a viable drug product. This guide will delve into the theoretical underpinnings of solubility and provide actionable experimental methodologies.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[2] At its core, solubility is governed by the thermodynamics of mixing, specifically the balance between the enthalpy and entropy of dissolution.[3][4] For a solid to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Intermolecular Forces in Play

The solubility of 4-chloro-N-cyclohexylacetamide is dictated by the interplay of several intermolecular forces:

-

Hydrogen Bonding: The amide functional group in 4-chloro-N-cyclohexylacetamide possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).[5] This allows for strong interactions with protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding.[6][7][8] The ability of a solvent to disrupt the intramolecular hydrogen bonds within the crystal lattice of the solute is crucial for dissolution.[9]

-

Dipole-Dipole Interactions: The polar nature of the amide and the carbon-chlorine bond contribute to the molecule's overall dipole moment. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these dipole-dipole interactions, promoting solubility.[7]

-

Van der Waals Forces (Dispersion Forces): The nonpolar cyclohexyl and chlorophenyl moieties will interact via weaker van der Waals forces.[6] These interactions are significant, especially with nonpolar solvents (e.g., hexane, toluene).[10]

Predictive Models for Solubility

While experimental determination is the gold standard, several theoretical models can predict or rationalize solubility behavior.

Developed by Charles M. Hansen, HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[11][12] These parameters are treated as coordinates in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are likely to be miscible.[11][12][13] The distance (Ra) between the HSP of a solute and a solvent in this space can be calculated, and if it falls within the interaction radius (R0) of the solute, dissolution is predicted.[12][14]

The HSP framework is particularly useful for:

-

Screening and selecting appropriate solvents.

-

Designing solvent blends with tailored solubility characteristics.[11][14]

-

Understanding complex interactions in formulations, such as those between a drug and excipients or container materials.[15]

Modern computational chemistry offers a suite of tools for solubility prediction. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate a compound's structural features with its solubility.[3] Furthermore, machine learning algorithms, trained on large datasets of experimental solubility data, are emerging as powerful predictive tools in drug discovery.[3][4]

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 4-chloro-N-cyclohexylacetamide is unavailable, we can infer its likely solubility based on the properties of its constituent parts and related molecules.

Table 1: Physicochemical Properties of N-cyclohexylacetamide and Related Moieties

| Property | N-cyclohexylacetamide[16][17][18][19] | Chlorinated Aromatics[20] | General Amides[5][21] |

| Molecular Formula | C8H15NO | Variable | Variable |

| Molecular Weight | 141.21 g/mol | Variable | Variable |

| Melting Point | 101-103 °C | Variable | Variable |

| Key Structural Features | Secondary amide, Cyclohexyl group | Chloro-substituent, Aromatic ring | Amide group |

| Predicted Solubility Drivers | Hydrogen bonding, Moderate polarity | Hydrophobicity, Dipole-dipole interactions | Hydrogen bonding, Polarity |

Based on its structure—a secondary amide with a nonpolar cyclohexyl group and a moderately polar chlorophenyl group—we can anticipate the following solubility trends for 4-chloro-N-cyclohexylacetamide:

-

High Solubility: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like ethanol and methanol, due to strong hydrogen bonding and dipole-dipole interactions. Formic acid and hexafluoroisopropanol (HFIP) are also expected to be effective solvents.[22]

-

Moderate Solubility: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: In nonpolar solvents like hexane and toluene, where the polar amide and chloro groups will hinder dissolution.

-

Insoluble: In aqueous solutions, due to the hydrophobic nature of the cyclohexyl and chlorophenyl groups.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of 4-chloro-N-cyclohexylacetamide is crucial. The following protocols outline a qualitative screening method followed by a quantitative equilibrium solubility determination.

Qualitative Solubility Screening

This rapid method provides a preliminary assessment of solubility in a range of solvents.

Protocol:

-

Weigh approximately 10 mg of 4-chloro-N-cyclohexylacetamide into a small test tube or vial.

-

Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or shaking vigorously after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Visually inspect the solution for complete dissolution (a clear solution with no visible solid particles).

-

Record the approximate volume of solvent required for dissolution and classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Equilibrium Solubility Determination

This method provides precise, thermodynamically-driven solubility data.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 4-chloro-N-cyclohexylacetamide to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solid to settle. For more accurate results, centrifuge the sample to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The use of a syringe filter is highly recommended.

-

Quantification: Analyze the concentration of 4-chloro-N-cyclohexylacetamide in the supernatant using a validated analytical method such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Table 2: Proposed Solvents for Solubility Determination of 4-chloro-N-cyclohexylacetamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bond donor and acceptor capabilities.[6][7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | "Like dissolves like" principle with the chloro-substituent. |

| Ester | Ethyl Acetate | Moderate | Intermediate polarity. |

| Aromatic | Toluene | Low | Primarily van der Waals interactions. |

| Aliphatic | n-Hexane | Low to Insoluble | Nonpolar nature. |

Visualizing the Workflow and Influencing Factors

The following diagrams, rendered in DOT language, illustrate the experimental workflow and the key factors influencing solubility.

Caption: A generalized workflow for determining the solubility of a solid organic compound.

Caption: Key solute and solvent properties influencing the solubility of 4-chloro-N-cyclohexylacetamide.

Conclusion

While direct, quantitative solubility data for 4-chloro-N-cyclohexylacetamide remains to be published, a robust understanding of its potential behavior can be derived from fundamental principles of physical organic chemistry. Its structural features suggest a favorable solubility profile in polar organic solvents, driven by the hydrogen bonding and dipolar nature of the amide and chlorophenyl groups. For drug development professionals, the predictive power of models like Hansen Solubility Parameters, coupled with the rigorous experimental protocols outlined in this guide, provides a clear pathway to generating the critical solubility data needed to advance this and other novel chemical entities.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

-

StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

Gallicchio, E., & Levy, R. M. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Ghasemi, P., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods. [Link]

-

West Pharmaceutical Services. Using Hansen solubility parameters to predict drug & container interactions. [Link]

-

American Chemical Society. (2022, May 31). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. ACS Publications. [Link]

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Al-Dhameer, Z. M. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. [Link]

-

University of Calgary. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Allen Institute. Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC. [Link]

-

Wikipedia. Chlorinated polycyclic aromatic hydrocarbon. [Link]

-

Enviro Wiki. (2022, April 27). Chlorinated Solvents. [Link]

-

American Chemical Society. Acetamide as a Solvent. [Link]

-

LookChem. (2025, May 20). N-cyclohexylacetamide - 1124-53-4. [Link]

-

PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

-

National Institutes of Health. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem. [Link]

-

ResearchGate. (2019, November 28). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents? [Link]

-

ResearchGate. (PDF) Chlorinated Solvents. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). [Link]

-

DeepEarth - Cool-Ox. Chlorinated Solvents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 9. al-kindipublisher.com [al-kindipublisher.com]

- 10. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Solubility parameters (HSP) [adscientis.com]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 15. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Acetamide, N-cyclohexyl- (CAS 1124-53-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. chemscene.com [chemscene.com]

- 20. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Technical Guide: N-(4-chlorocyclohexyl)acetamide and N-cyclohexylacetamide for Advanced Drug Development

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth guide provides a comprehensive analysis of N-(4-chlorocyclohexyl)acetamide and its parent compound, N-cyclohexylacetamide. We will delve into their core chemical differences, synthesis protocols, and potential implications for pharmaceutical research and development.

Core Structural and Physicochemical Distinctions

At the heart of the comparison lies the substitution of a hydrogen atom with a chlorine atom on the cyclohexyl ring. This seemingly minor alteration in N-(4-chlorocyclohexyl)acetamide introduces significant changes in its physicochemical properties compared to N-cyclohexylacetamide.

| Property | N-cyclohexylacetamide | N-(4-chlorocyclohexyl)acetamide |

| Molecular Formula | C8H15NO[1][2] | C8H14ClNO |

| Molecular Weight | 141.21 g/mol [1][2] | 175.65 g/mol |

| Melting Point | 101-103 °C[1] | Not readily available |

| Boiling Point | 160-161 °C at 15 mmHg[1] | Not readily available |

| LogP (Octanol-Water Partition Coefficient) | 1.1[2] | Predicted to be higher |

| Appearance | White solid[3] | Not readily available |

The introduction of the chlorine atom increases the molecular weight and is expected to raise the melting and boiling points due to stronger intermolecular forces. Furthermore, the lipophilicity, as indicated by LogP, is predicted to be higher for the chlorinated analog. This can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Synthesis Methodologies: A Comparative Overview

The synthesis of both compounds generally involves the acylation of the corresponding cyclohexylamine derivative.

Synthesis of N-cyclohexylacetamide

A common method for synthesizing N-cyclohexylacetamide is the reaction of cyclohexylamine with acetic anhydride.[3] This straightforward reaction provides a high yield of the desired product.[3]

Caption: Synthesis of N-cyclohexylacetamide.

Synthesis of N-(4-chlorocyclohexyl)acetamide

The synthesis of N-(4-chlorocyclohexyl)acetamide follows a similar principle, starting with 4-chlorocyclohexylamine and an acetylating agent.

Experimental Protocol:

Step 1: Synthesis of 4-chlorocyclohexylamine (if not commercially available) This precursor can be synthesized from 4-aminocyclohexanol through a chlorination reaction, for instance, using thionyl chloride.

Step 2: Acetylation of 4-chlorocyclohexylamine

-

Dissolve 4-chlorocyclohexylamine in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base, such as triethylamine, to act as a proton scavenger.

-

Slowly add acetic anhydride or acetyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified, often by column chromatography or recrystallization.

Caption: Synthesis of N-(4-chlorocyclohexyl)acetamide.

Potential Applications in Drug Development

While N-cyclohexylacetamide itself has seen some exploration, the introduction of a halogen atom opens up new avenues for investigation in medicinal chemistry.

N-cyclohexylacetamide and its Derivatives

Derivatives of N-cyclohexylacetamide have been investigated for various biological activities. Some studies have suggested potential antimicrobial and acetylcholinesterase inhibitory activities for certain derivatives.[3][4] It has also been identified as a key intermediate in the synthesis of peptidomimetic scaffolds.[3]

The Role of Halogenation in Drug Design

The presence of a chlorine atom in N-(4-chlorocyclohexyl)acetamide can significantly influence its pharmacological profile. Halogenation is a common strategy in drug design to:

-

Modulate Lipophilicity: As mentioned, the chlorine atom increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

-

Introduce Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.

-

Block Metabolic Sites: The chlorine atom can be strategically placed to block sites of metabolic degradation, thereby increasing the compound's half-life.

Toxicological Considerations

It is crucial to consider the potential toxicological implications of halogenated compounds. Halogenated hydrocarbons can be persistent in the environment and may have the potential for bioaccumulation and toxicity.[5] Some halogenated organic compounds are known to be potentially toxic to various organs.[6] Therefore, a thorough toxicological assessment of N-(4-chlorocyclohexyl)acetamide would be a critical step in its development as a potential therapeutic agent. Studies on other halogenated hydrocarbons have shown that they can induce lipid peroxidation and disturb chromosome segregation.[7]

Logical Framework for Comparative Analysis

Caption: Logical flow from the parent compound to its halogenated derivative.

Conclusion and Future Directions

The distinction between N-cyclohexylacetamide and N-(4-chlorocyclohexyl)acetamide extends far beyond a simple atomic substitution. The introduction of chlorine imparts significant changes to the molecule's physicochemical properties, which in turn can dramatically alter its biological activity and toxicological profile. For drug development professionals, N-(4-chlorocyclohexyl)acetamide represents a lead compound with potentially enhanced properties, but one that requires rigorous investigation. Future research should focus on a comprehensive characterization of its ADME and toxicological profiles to fully assess its therapeutic potential.

References

- BenchChem. N-Cyclohexylacetoacetamide: A Comprehensive Technical Review. (URL not provided)

- Smolecule. Buy N-Cyclohexylacetamide | 1124-53-4. Published August 15, 2023. (URL not provided)

- BenchChem.

- PrepChem.com. Synthesis of N-cyclohexylacetamide. (URL not provided)

- ChemSynthesis. N-cyclohexylacetamide - 1124-53-4, C8H15NO, density, melting point, boiling point, structural formula, synthesis. Published May 20, 2025. (URL not provided)

- National Center for Biotechnology Information. N-Cyclohexylacetamide. PubChem. (URL not provided)

- Cheméo. Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). (URL not provided)

- angenechemical.com. N-Cyclohexylacetamide(CAS# 1124-53-4 ). (URL not provided)

- ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... (URL not provided)

- U.S. Environmental Protection Agency. N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]. (URL not provided)

- National Center for Biotechnology Information. N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide. PubChem. (URL not provided)

- ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Published August 6, 2025. (URL not provided)

- ChemScene. 1124-53-4 | N-Cyclohexylacetamide. (URL not provided)

- Sigma-Aldrich. N-(4-Hydroxycyclohexyl)acetamide AldrichCPR. (URL not provided)

- National Center for Biotechnology Information. N-(4-Chlorophenyl)acetamide. PubChem. (URL not provided)

- G. F. G. et al. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. PubMed. Published November 17, 1995. (URL not provided)

- Asian Journal of Chemistry.

- Henan Tianfu Chemical. N 4 Oxocyclohexyl Acetamide. (URL not provided)

- ChemicalBook. N-(trans-4-aMinocyclohexyl)-AcetaMide synthesis. (URL not provided)

- Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. (URL not provided)

- National Oceanic and Atmospheric Administration. Halogenated Organic Compounds. CAMEO Chemicals. (URL not provided)

- Taylor & Francis. Halogenated hydrocarbons – Knowledge and References. (URL not provided)

- C. S. et al. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. PubMed. Published August 15, 2020. (URL not provided)

- ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring N-(4-Oxocyclohexyl)acetamide: Properties, Uses, and Supply. Published February 24, 2026. (URL not provided)

- BenchChem. An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide. (URL not provided)

- Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Published April 15, 2023. (URL not provided)

- CymitQuimica. CAS 539-03-7: N-(4-Chlorophenyl)acetamide. (URL not provided)

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Axial vs. Equatorial Chlorine in Acetamidocyclohexanes

Executive Summary

The conformational analysis of acetamidocyclohexanes substituted with chlorine presents a classic yet intricate problem in physical organic chemistry. While standard steric models (A-values) predict the equatorial preference for bulky substituents, the introduction of the acetamido group (-NHCOCH

This guide provides a rigorous framework for determining the thermodynamic stability of axial versus equatorial chlorine in these systems. We focus on the 1,2-disubstituted systems, where the interplay between the "anchoring" acetamido group and the "labile" chlorine atom is most critical for drug design and synthetic planning.

Theoretical Framework: The Steric-Electronic Battle

To predict the position of the chlorine atom, one must evaluate the free energy difference (

Steric Anchoring (A-Values)

The acetamido group is significantly bulkier than the chlorine atom.

- (Acetamido): ~1.2 – 1.6 kcal/mol (favors equatorial).

- (Chlorine): ~0.43 kcal/mol (favors equatorial).

Thermodynamic Rule 1: In a conflict where only one group can be equatorial (e.g., cis-1,2 isomers), the acetamido group will "anchor" the ring in the equatorial position, forcing the chlorine into the axial orientation.

Intramolecular Hydrogen Bonding (IMHB)

In non-polar solvents (e.g., CHCl

-

Requirement: The N-H and C-Cl bonds must adopt a gauche relationship (dihedral angle

). -

Effect: This interaction can overcome weak steric repulsion, stabilizing an axial chlorine if the geometry permits the formation of a pseudo-5-membered ring.

Dipole-Dipole Interactions

In 1,2-disubstituted cyclohexanes, placing two electronegative groups (N and Cl) in a diequatorial orientation creates parallel dipoles, which is destabilizing (repulsive). The diaxial or axial/equatorial arrangement often minimizes this repulsion.

Case Study Analysis: Cis vs. Trans Isomers

The thermodynamic outcome depends entirely on the relative stereochemistry of the isomer.

The Trans-1,2-Acetamidochlorocyclohexane

-

Stereochemistry: Substituents are on opposite faces.

-

Conformers:

-

Diequatorial (ee): Both Acetamido and Cl are equatorial.

-

Diaxial (aa): Both Acetamido and Cl are axial.

-

-

Analysis:

-

The ee conformer places the groups gauche (60°), allowing for IMHB (NH...Cl).

-

The aa conformer places the groups anti (180°), preventing IMHB and incurring severe 1,3-diaxial strain from both groups.

-

The Cis-1,2-Acetamidochlorocyclohexane (The Critical Anomaly)

-

Stereochemistry: Substituents are on the same face.

-

Conformers:

-

Conformer A: Acetamido (Eq) / Chlorine (Ax).

-

Conformer B: Acetamido (Ax) / Chlorine (Eq).

-

-

Analysis:

-

Sterics: Conformer A is favored because the larger Acetamido group avoids 1,3-diaxial interactions.

-

Electronic: In Conformer A, the Eq-Acetamido and Ax-Chlorine are gauche. This permits a stabilizing N-H...Cl interaction.

-

Visualization of Thermodynamic Pathways

The following diagram illustrates the decision logic for determining stability in the cis-isomer, highlighting the "Anchor Effect."

Figure 1: Decision tree for predicting the major conformer in cis-1,2-acetamidochlorocyclohexane.

Experimental Validation Protocols

To confirm the thermodynamic stability of the axial chlorine in your specific derivative, use the following self-validating protocols.

NMR Spectroscopy ( H NMR)

The coupling constant (

| Parameter | Conformer A (Acetamido-Eq / Cl-Ax) | Conformer B (Acetamido-Ax / Cl-Eq) |

| Axial | Equatorial | |

| Coupling to | Large ( | Small ( |

| Signal Multiplicity | Wide Triplet/Quartet (td) | Narrow Multiplet/Triplet (q) |

| Prediction | Observed | Not Observed |

Protocol:

-

Acquire

H NMR in CDCl -

Locate the signal for the proton

to the Nitrogen ( -

If

appears as a wide multiplet with at least one coupling >10 Hz, the Acetamido group is Equatorial , confirming the Chlorine is Axial (in the cis isomer).

IR Spectroscopy (Dilution Study)

Distinguish between intermolecular and intramolecular H-bonding.

-

Prepare a 10 mM solution in dry CCl

or CH -

Record IR spectrum focusing on the N-H stretch region (3300–3500 cm

). -

Perform serial dilutions down to 0.1 mM.

-

Analysis:

-

Shift: A sharp band at ~3400–3420 cm

that does not change position upon dilution indicates Intramolecular H-bonding (validating the gauche Eq-Ax relationship). -

Shift: A broad band that disappears or shifts to higher frequency (free N-H, ~3460 cm

) upon dilution indicates Intermolecular bonding.

-

Computational Workflow (DFT)

For novel derivatives where synthesis is difficult, use this computational workflow to predict stability.

Figure 2: Standard DFT workflow for calculating conformational free energies.

Methodology:

-

Level of Theory: Use a dispersion-corrected functional (e.g.,

B97X-D) to accurately capture the weak Cl...H interactions. -

Basis Set: 6-311+G(d,p) is recommended to account for the diffuse electron cloud of Chlorine.

-

Solvation: Use an implicit solvation model (SMD) for Chloroform to mimic NMR conditions.

References

- Eliel, E. L.; Wilen, S. H.Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.

-

Basso, E. A., et al. "Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: the case of cis-2-halocyclohexylamines." Beilstein Journal of Organic Chemistry, 2019 , 15, 837–846.

- Abraham, R. J.; Loftus, P.Proton and Carbon-13 NMR Spectroscopy: An Integrated Approach; Heyden: London, 1978. (Source for coupling constant analysis).

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.

- Kirby, A. J.Stereoelectronic Effects; Oxford University Press: Oxford, 1983. (Detailed analysis of the anomeric and dipole effects).

An In-depth Technical Guide to N-(4-chlorocyclohexyl)acetamide: Identification and Safety Data

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific advancement, the availability of comprehensive data on chemical compounds is paramount. Our commitment to providing accurate and in-depth technical guidance necessitates a transparent approach when information is limited. Following a thorough and exhaustive search for "N-(4-chlorocyclohexyl)acetamide," we have determined that there is currently no publicly available PubChem CID or dedicated safety data sheet (SDS) for this specific molecule.

This lack of documentation suggests that N-(4-chlorocyclohexyl)acetamide is not a commercially common or extensively studied compound at this time. The creation of a detailed technical and safety guide, as originally intended, is therefore not feasible without verifiable data from recognized chemical safety and information repositories.

Alternative Focus: A Technical Guide on the Closely Related Compound N-(4-chlorophenyl)acetamide

In the spirit of providing valuable and relevant information to the research community, we have redirected our focus to a structurally analogous and well-documented compound: N-(4-chlorophenyl)acetamide (PubChem CID: 10871) . This compound shares key structural motifs with the requested molecule—specifically, the acetamide group and a chlorine substituent on a cyclic ring (in this case, a phenyl ring instead of a cyclohexyl ring).

This guide will provide the in-depth technical and safety information you require, with the understanding that it pertains to N-(4-chlorophenyl)acetamide. We believe this information will serve as a valuable resource, offering insights that may be partially applicable to the handling and assessment of similarly structured compounds, with the strong caveat that direct extrapolation of safety data is not recommended.

In-depth Technical Guide: N-(4-chlorophenyl)acetamide

PubChem CID: 10871

This guide offers a comprehensive overview of N-(4-chlorophenyl)acetamide, including its identification, key safety data, and protocols for safe handling, designed for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

N-(4-chlorophenyl)acetamide is a chlorinated aromatic amide. Understanding its fundamental properties is the first step in its safe and effective use in a laboratory setting.

| Property | Value | Source |

| PubChem CID | 10871 | PubChem |

| Molecular Formula | C8H8ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| CAS Number | 539-03-7 | [1] |

| Appearance | Solid | [2] |

| Synonyms | 4'-Chloroacetanilide, p-Chloroacetanilide | [1] |

Comprehensive Safety and Hazard Data

The following table summarizes the critical safety information for N-(4-chlorophenyl)acetamide, compiled from multiple safety data sheets. It is imperative to consult the full SDS from your specific supplier before use.

| Hazard Category | GHS Classification & Statements | First Aid Measures |

| Acute Toxicity | May be harmful if inhaled or swallowed. | Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2] Ingestion: Do NOT induce vomiting. Get medical attention.[2] |

| Skin Corrosion/ Irritation | Category 2: Causes skin irritation.[2] | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[2] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[2] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Respiratory Sensitization | No data available. | - |

| Germ Cell Mutagenicity | No data available. | - |

| Carcinogenicity | No data available. | - |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |

Safe Handling and Experimental Workflow

Adherence to a strict safety protocol is essential when working with N-(4-chlorophenyl)acetamide. The following workflow outlines the critical steps for safe handling, from preparation to disposal.

Sources

Methodological & Application

Precision Synthesis of N-(4-chlorocyclohexyl)acetamide: A Stereocontrolled Approach

Abstract

This Application Note details the synthesis of N-(4-chlorocyclohexyl)acetamide from N-(4-hydroxycyclohexyl)acetamide via nucleophilic substitution.[1] The protocol addresses the critical challenge of stereochemical control in 1,4-disubstituted cyclohexane systems. By modulating the reaction mechanism between

Introduction & Strategic Analysis

The conversion of secondary alcohols to alkyl chlorides is a fundamental transformation in drug discovery, particularly for optimizing lipophilicity ("Magic Chloro Effect") and metabolic stability. In the context of N-(4-hydroxycyclohexyl)acetamide , the presence of a remote amide group and the conformational flexibility of the cyclohexane ring introduce specific stereochemical constraints.

The Stereochemical Challenge

Cyclohexane derivatives exist as cis and trans diastereomers.[1] The biological activity of pharmacophores often depends strictly on the spatial arrangement of substituents (e.g., equatorial vs. axial).

-

Thermodynamic Stability: The trans-1,4-disubstituted isomer (diequatorial) is generally more stable than the cis-isomer.[1]

-

Mechanistic Control: The chlorination method dictates the stereochemical outcome:

This protocol focuses on the Pyridine-Mediated Inversion (

Mechanistic Insight

The reaction proceeds via the formation of an activated chlorosulfite ester intermediate. The presence of pyridine acts as a "stereochemical switch."

Pathway A: Inversion ( ) - Recommended[1]

-

Activation: The alcohol attacks

to form a chlorosulfite ester ( -

Deprotonation: Pyridine scavenges the HCl, preventing acid-catalyzed decomposition and generating free chloride ions (

).[1] -

Substitution: The free chloride ion attacks the carbon from the backside (anti-bonding orbital), displacing

and

Pathway B: Retention ( )

In the absence of base, the chlorosulfite ester decomposes via a tight ion pair. The chlorine atom from the chlorosulfite group attacks the carbocation from the same face as the leaving group, leading to retention of configuration .[2]

Figure 1: Mechanistic divergence in the chlorination of cyclohexanols using thionyl chloride.

Experimental Protocol

Target Synthesis: N-(4-chlorocyclohexyl)acetamide (via Inversion) Scale: 10 mmol (adaptable)

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Amount | Role |

| N-(4-hydroxycyclohexyl)acetamide | 157.21 | 1.0 | 1.57 g | Substrate |

| Thionyl Chloride ( | 118.97 | 1.5 | 1.1 mL | Chlorinating Agent |

| Pyridine (Anhydrous) | 79.10 | 2.0 | 1.6 mL | Base / HCl Scavenger |

| Dichloromethane (DCM) | - | - | 20 mL | Solvent (Anhydrous) |

Equipment:

-

Three-neck round-bottom flask (50 mL)[1]

-

Reflux condenser with drying tube (

or -

Addition funnel or syringe pump[1]

-

Ice-water bath[1]

-

Rotary evaporator[1]

Step-by-Step Procedure

Step 1: Setup and Solubilization

-

Oven-dry the glassware and assemble under a nitrogen atmosphere.

-

Charge the flask with N-(4-hydroxycyclohexyl)acetamide (1.57 g, 10 mmol).

-

Add anhydrous DCM (15 mL) and Pyridine (1.6 mL). Stir until the solid is fully dissolved or a fine suspension is formed.

-

Cool the reaction mixture to 0°C using an ice-water bath.

Step 2: Reagent Addition

-

Dilute Thionyl Chloride (1.1 mL) in DCM (5 mL) to prevent localized overheating.

-

Add the

solution dropwise over 15–20 minutes.[1] -

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

Step 3: Reaction Completion

-

Stir at RT for 2 hours.

-

Optional: If TLC indicates incomplete conversion, heat the mixture to reflux (approx. 40°C) for 1–2 hours.

-

TLC Mobile Phase: 5% Methanol in DCM (Stain with Ninhydrin or PMA).[1]

-

Step 4: Workup & Purification [1]

-

Quench the reaction by carefully pouring the mixture into ice-cold water (20 mL).

-

Transfer to a separatory funnel. Separate the organic (DCM) layer.[1]

-

Extract the aqueous layer with DCM (

mL).[1] -

Wash the combined organic layers sequentially with:

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethyl Acetate/Hexane or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of N-(4-chlorocyclohexyl)acetamide.

Analytical Validation

To confirm the identity and stereochemistry of the product, the following analytical data should be verified.

Proton NMR ( H-NMR)

The shift of the methine proton at position 4 is the primary indicator of conversion.

-

Starting Material (OH):

~3.5–3.7 ppm (CH-OH).[1] -

Product (Cl):

~3.9–4.2 ppm (CH-Cl).[1] The chlorine atom is less electronegative than oxygen but the "heavy atom effect" and anisotropy often lead to distinct shifts and multiplet patterns. -

Stereochemistry (

-coupling):

Mass Spectrometry (MS)

-

Molecular Ion: Look for

(based on -

Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of a single chlorine atom.[1]

Melting Point[1]

-

While specific literature values for the cyclohexyl derivative vary by isomer, the product should be a solid. A sharp melting range (< 2°C) indicates high purity.[1]

-

Reference:trans-N-[4-(p-aminophenyl)cyclohexyl]acetamide melts at 195°C; the chloro-analog is expected to be lower, likely in the 130–160°C range depending on the isomer.[1]

-

Safety & Troubleshooting

Safety Precautions

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release

and -

Pyridine: Toxic and has a noxious odor.[1] Use in a well-ventilated area.[1]

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield | Hydrolysis during workup | Ensure all glassware is dry; use anhydrous solvents.[1] Perform quenching slowly at 0°C. |

| Formation of Alkene | Elimination side reaction | Lower reaction temperature; ensure slow addition of |

| Mixed Stereochemistry | Inefficient base scavenging | Increase Pyridine equivalents; ensure the reaction stays cool during addition. |

| Sticky Solid/Oil | Residual Pyridine/Solvent | Triturate with cold ether or hexane to induce crystallization.[1] |

References

-

Reaction of Alcohols with Thionyl Chloride: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed.[1] Wiley-Interscience.[1] (Detailed discussion on

vs -

Stereochemistry of Cyclohexyl Systems: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley.[1] (Conformational analysis of 1,4-disubstituted cyclohexanes).

-

Thionyl Chloride Mediated Transformations: Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides."[1][5] Link

-

Synthesis of Cyclohexyl Acetamides: PrepChem. "Synthesis of trans N-[4-(p-aminophenyl)cyclohexyl]acetamide." (Analogous workup procedures). Link

-

General Chlorination Protocols: Organic Chemistry Portal. "Chlorination of Alcohols."[1][2][6][7] Link

Sources

- 1. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. careerendeavour.com [careerendeavour.com]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Application Note: Optimized Acetylation Protocols for 4-Chlorocyclohexylamine

Abstract

This technical guide provides a rigorous protocol for the acetylation of 4-chlorocyclohexylamine to synthesize N-(4-chlorocyclohexyl)acetamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of cyclohexane-based inhibitors. We present two validated methodologies: Method A (Acetic Anhydride) for standard laboratory scale-up with high atom economy, and Method B (Acetyl Chloride) for rapid, high-throughput synthesis. Special attention is given to the stereochemical implications (cis/trans isomerism) inherent to the 1,4-disubstituted cyclohexane ring system.

Introduction & Mechanistic Rationale

The acetylation of primary amines is a fundamental nucleophilic acyl substitution.[1] However, when applied to 4-chlorocyclohexylamine , the reaction requires careful control of temperature and pH to prevent side reactions such as elimination (formation of cyclohexenes) or hydrolytic cleavage of the chloride.

Stereochemical Considerations

4-Chlorocyclohexylamine exists as two geometric isomers: cis and trans.

-

Trans-isomer : Diequatorial conformation (typically more stable).

-

Cis-isomer : Axial-equatorial conformation.

Acetylation generally preserves the stereochemistry of the amine. However, the solubility and crystallization properties of the resulting cis- and trans-acetamides differ significantly, often allowing for purification or enrichment of one isomer via fractional recrystallization.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amine nitrogen lone pair onto the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (acetate or chloride).[1]

Figure 1: General mechanistic flow of amine acetylation.[2]

Experimental Design Considerations

| Parameter | Method A: Acetic Anhydride | Method B: Acetyl Chloride |

| Reagent Reactivity | Moderate (Controlled exotherm) | High (Vigorous exotherm) |

| Byproduct | Acetic Acid (Weak acid, easy to wash) | HCl (Strong acid, requires scavenger) |

| Base Requirement | Optional (can use excess amine or mild base) | Mandatory (Et3N, Pyridine, or DIPEA) |

| Solvent Suitability | DCM, THF, Water (Schotten-Baumann) | DCM, THF, Toluene (Anhydrous) |

| Atom Economy | Lower (Loss of acetate mass) | Higher (Loss of Cl mass) |

| Recommended Use | Standard Lab Scale (1g - 100g) | High Throughput / HTS |

Detailed Protocols

Method A: Acetic Anhydride Protocol (Recommended)

Best for: Clean crude profiles and ease of handling.

Reagents:

-

4-Chlorocyclohexylamine (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Triethylamine (Et3N) (1.5 equiv) or Pyridine

-

Dichloromethane (DCM) (Solvent, 10 mL per gram of amine)

Step-by-Step Procedure:

-

Setup : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution : Charge the flask with 4-chlorocyclohexylamine and DCM . Add Et3N and cool the solution to 0°C using an ice bath.

-

Addition : Add Acetic Anhydride dropwise via a syringe or addition funnel over 15 minutes. Note: The reaction is exothermic; maintain internal temperature < 10°C.

-

Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). Staining with Ninhydrin will show the disappearance of the free amine (red/purple spot).

-

-

Quench : Add saturated NaHCO3 solution (equal volume) and stir vigorously for 15 minutes to hydrolyze excess anhydride.

-

Work-up : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic layers.

-

Washing : Wash combined organics with 1M HCl (to remove excess Et3N/pyridine), then brine.

-

Drying : Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification : Recrystallize from EtOAc/Hexanes if necessary.

Method B: Acetyl Chloride Protocol

Best for: Sterically hindered amines or when Ac2O fails.

Reagents:

-

4-Chlorocyclohexylamine (1.0 equiv)

-

Acetyl Chloride (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

DCM (Anhydrous)

Step-by-Step Procedure:

-

Setup : Purge a reaction vessel with Nitrogen.

-

Dissolution : Dissolve amine and Et3N in anhydrous DCM. Cool to -10°C to 0°C.

-

Addition : Add Acetyl Chloride dropwise very slowly .

-

Critical Caution: Acetyl chloride reacts violently with moisture and releases HCl gas. Ensure distinct ventilation.

-

-

Reaction : Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Work-up : Quench with water. Wash organic phase with saturated NaHCO3, then 0.5M HCl, then brine.

-

Isolation : Dry and concentrate to yield the crude amide.

Process Monitoring & Workflow

The following diagram illustrates the critical decision points and workflow for the synthesis.

Figure 2: Operational workflow for acetylation and isolation.

Analytical Characterization

To validate the identity of N-(4-chlorocyclohexyl)acetamide, compare experimental data against these expected parameters.

1. Proton NMR (1H NMR, 400 MHz, CDCl3):

-

δ 5.5–6.0 ppm (br s, 1H): Amide N-H proton.

-

δ 3.9–4.0 ppm (m, 1H): Methine proton adjacent to Chlorine (CH-Cl). Shift varies slightly between cis/trans.

-

δ 3.6–3.8 ppm (m, 1H): Methine proton adjacent to Nitrogen (CH-NH).

-

δ 1.95 ppm (s, 3H): Acetyl methyl group (-COCH3).

-

δ 1.2–2.2 ppm (m, 8H): Cyclohexane ring protons.

2. Mass Spectrometry (ESI-MS):

-

Expected Mass: 175.66 g/mol .

-

Observed (M+H)+: 176.1 and 178.1 (3:1 ratio due to 35Cl/37Cl isotopes).

3. Physical Properties:

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DCM, Chloroform, Methanol, DMSO. Insoluble in water.

Safety & Handling (SDS Highlights)

-

Acetic Anhydride: Flammable, corrosive, lachrymator. Causes severe skin burns. Reacts with water.[3]

-

Acetyl Chloride: Highly flammable, corrosive. Reacts violently with water to produce HCl gas.

-

4-Chlorocyclohexylamine: Irritant, harmful if swallowed.

-

Engineering Controls: Perform all additions in a certified chemical fume hood. Wear nitrile gloves and safety goggles.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide. Retrieved from [Link](Note: Reference for analogous chloro-acetamide properties).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Google Patents. (2019). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea.

Sources

Application Note: Stereoselective Synthesis of trans-4-Acetamidocyclohexyl Chloride via Inversion of cis-4-Acetamidocyclohexanol

Abstract

This application note provides a comprehensive guide for the stereoselective synthesis of trans-4-acetamidocyclohexyl chloride from its corresponding cis-alcohol isomer. The protocol leverages a nucleophilic substitution reaction with thionyl chloride in the presence of pyridine, which proceeds with a complete inversion of stereochemistry. This transformation is crucial in medicinal chemistry and drug development, where specific stereoisomers are often required for biological activity. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, validated experimental protocol, and outline essential safety considerations for handling the reagents involved.

Introduction and Scientific Principles

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. However, controlling the stereochemical outcome of such reactions is a significant challenge, particularly when dealing with cyclic systems. The target molecule, trans-4-acetamidocyclohexyl chloride, is a valuable building block for various pharmaceutical intermediates. Its synthesis from the readily available cis-4-acetamidocyclohexanol presents a classic problem of stereochemical inversion.

This protocol employs thionyl chloride (SOCl₂) as the chlorinating agent. The reaction of a secondary alcohol, such as a cyclohexanol derivative, with thionyl chloride typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, especially in the presence of a non-nucleophilic base like pyridine.[1][2] This mechanism is characterized by a backside attack of the nucleophile (chloride ion) on the carbon atom bearing the leaving group, resulting in a complete inversion of the stereocenter.

The Role of Pyridine: Pyridine serves a dual purpose in this reaction:

-

Acid Scavenger: The reaction between the alcohol and thionyl chloride produces hydrochloric acid (HCl) as a byproduct.[3][4] Pyridine, acting as a weak base, neutralizes the generated HCl, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product.[5]

-

Nucleophilic Catalyst: Pyridine can initially react with thionyl chloride to form a highly reactive intermediate, N-thionylpyridinium chloride. This intermediate is more susceptible to nucleophilic attack by the alcohol, accelerating the formation of the key alkyl chlorosulfite intermediate.[6]

The overall transformation from a cis-alcohol to a trans-chloride is a direct consequence of this Sₙ2-mediated inversion.

Mechanistic Pathway

The conversion follows a well-defined Sₙ2 pathway, ensuring high stereochemical fidelity.

-

Activation of Alcohol: The lone pair of electrons on the oxygen atom of cis-4-acetamidocyclohexanol attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of Alkyl Chlorosulfite Intermediate: This initial attack, facilitated by pyridine, leads to the formation of a protonated alkyl chlorosulfite intermediate and a chloride ion. Pyridine then deprotonates the intermediate.

-

Backside Attack and Inversion: The chloride ion (Cl⁻), generated in the previous step, acts as a nucleophile and performs a backside attack on the carbon atom attached to the chlorosulfite group.

-

Product Formation: This concerted attack displaces the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[3] The key outcome is the inversion of stereochemistry at the carbon center, yielding the trans-4-acetamidocyclohexyl chloride product.

Experimental Guide

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |

| cis-4-Acetamidocyclohexanol | 23363-88-4 | 157.21 | TCI, Sigma-Aldrich |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Sigma-Aldrich, Acros |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | Fisher Scientific |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | VWR, Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Lab Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Lab Grade |

| Diethyl Ether | 60-29-7 | 74.12 | Lab Grade |

Critical Safety Precautions

Thionyl chloride is a highly corrosive, toxic, and water-reactive substance.[7] It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).

| Hazard | Precautionary Measure |

| Toxicity & Corrosivity | Toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[7][8] Always wear a lab coat, safety goggles/face shield, and heavy-duty chemical-resistant gloves.[9][10] Work in a certified chemical fume hood. |

| Violent Reaction with Water | Reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8] Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions. Never quench the reaction with water directly.[9] |

| Spills | In case of a spill, isolate the area.[11] Do not use water. Neutralize small spills with sodium bicarbonate or an appropriate absorbent material. For large spills, evacuate and contact emergency personnel. |

| First Aid | Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11] Inhalation: Move to fresh air immediately. Seek medical attention.[7] |

Step-by-Step Protocol

-

Reaction Setup:

-

To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cis-4-acetamidocyclohexanol (5.0 g, 31.8 mmol).

-

Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Reagent Addition:

-

Slowly add anhydrous pyridine (3.8 mL, 47.7 mmol, 1.5 eq) to the stirred solution.

-

In the dropping funnel, prepare a solution of thionyl chloride (3.5 mL, 47.7 mmol, 1.5 eq) in 20 mL of anhydrous DCM.

-

Add the thionyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product should have a higher Rf value than the starting alcohol.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

CAUTION: Quench the reaction very slowly and carefully by adding saturated sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases. This will neutralize excess thionyl chloride and HCl.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a solid or a semi-solid.

-

Purify the crude material by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol, to yield the final product as a white solid.

-

Product Characterization

The identity and purity of the synthesized trans-4-acetamidocyclohexyl chloride should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the structure and stereochemistry (axial vs. equatorial protons).

-

¹³C NMR: To confirm the number of unique carbons.

-

FT-IR: To identify characteristic functional groups (amide C=O, N-H, C-Cl).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the preparation of trans-4-acetamidocyclohexyl chloride.

Caption: Workflow for the synthesis of trans-4-acetamidocyclohexyl chloride.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | 1. Wet reagents or glassware.2. Inactive thionyl chloride.3. Insufficient reaction time. | 1. Ensure all glassware is oven-dried and use anhydrous solvents.[7]2. Use a fresh bottle of thionyl chloride.3. Extend the reaction time and monitor by TLC. |

| Incomplete Reaction | Insufficient equivalents of SOCl₂ or pyridine. | Increase the equivalents of both thionyl chloride and pyridine to 1.5-2.0 eq. and re-run the reaction. |

| Formation of cis-Product | Reaction proceeding through an Sₙi mechanism. | This is unlikely in the presence of pyridine. Ensure pyridine was added and is of good quality. The Sₙ2 pathway leading to inversion is strongly favored under these conditions.[1] |

| Difficult Purification | Presence of pyridinium hydrochloride salt. | Ensure the aqueous work-up is thorough. An additional wash with dilute HCl (e.g., 1M) can help remove residual pyridine, followed by a NaHCO₃ wash to neutralize. |

Conclusion

This application note details a reliable and stereoselective method for converting cis-4-acetamidocyclohexanol into its trans-chloro derivative. The protocol capitalizes on the well-established Sₙ2 mechanism of thionyl chloride in the presence of pyridine to achieve a clean inversion of stereochemistry. By adhering to the outlined procedures and stringent safety precautions, researchers can effectively synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry. Retrieved from [Link]

-

Filo. (2025, April 12). What happened when alcohol react with Thionyl chloride in presence of Pyridine. Retrieved from [Link]

-

Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? Retrieved from [Link]

-

Loba Chemie. (n.d.). Thionyl Chloride AR Safety Data Sheet. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

-

ReactionWeb.io. (2025, July 12). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. Retrieved from [Link]

- Google Patents. (2012, April 25). Method for preparing trans-4-acetamido-cyclohexanol acetic ester.

-

Chemistry Steps. (2025, July 30). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]

-

Pearson. (n.d.). Suggest how you would convert trans-4-methylcyclohexanol to a. trans-1-chloro-4-methylcyclohexane and b. cis-1-chloro-4-methylcyclohexane. Retrieved from [Link]

Sources

- 1. reactionweb.io [reactionweb.io]

- 2. Suggest how you would convert trans-4-methylcyclohexanol to a. tr... | Study Prep in Pearson+ [pearson.com]

- 3. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 4. What happened when alcohol react with Thionyl chloride in presence of Pyr.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. westliberty.edu [westliberty.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: Stereocontrolled Synthesis of 4-Acetamidocyclohexyl Chloride

Executive Summary

The conversion of 4-acetamidocyclohexanol to 4-acetamidocyclohexyl chloride is a pivotal transformation in the synthesis of pharmaceutical intermediates, including precursors for mucolytics (e.g., Ambroxol) and phosphodiesterase inhibitors.

This transformation is governed by stereochemical imperatives . The substrate exists as cis and trans isomers.[1][2] Depending on the reagent system selected, the reaction can proceed with retention or inversion of configuration.[3][4][5] This guide provides validated protocols for both outcomes, emphasizing the suppression of elimination side-products (cyclohexenes) and the stability of the acetamide moiety.

Core Decision Matrix

| Desired Outcome | Mechanism | Recommended Reagent System | Key Advantage |

| Inversion of Stereochemistry | Appel Reagent ( | Mild, neutral conditions; high stereoselectivity.[6][7] | |

| Inversion of Stereochemistry | Cost-effective; standard for scale-up. | ||

| Retention of Stereochemistry | Retains equatorial/axial orientation via internal return.[3] | ||

| Controlled Inversion | 2-Step | Avoids acidic conditions; best for sensitive substrates. |

Mechanistic Profiling & Reagent Selection

Conformational Analysis

The 4-acetamido group (

-

Trans-isomer: Both substituents are equatorial (Thermodynamic product).

-

Cis-isomer: The hydroxyl group is axial, while the acetamido group is equatorial.

Reaction Pathways

The choice of reagent dictates the mechanism. The diagram below illustrates the divergence between Retention (

Figure 1: Mechanistic divergence of Thionyl Chloride mediated chlorination based on additive selection.

Detailed Experimental Protocols

Protocol A: Inversion via Thionyl Chloride/Pyridine

Target: Conversion of trans-4-acetamidocyclohexanol to cis-4-acetamidocyclohexyl chloride (or cis to trans).

Mechanism:

Reagents:

-

Substrate: 10.0 g (63.6 mmol)

-

Thionyl Chloride (

): 11.4 g (95.4 mmol, 1.5 equiv) -

Pyridine: 7.5 g (95.4 mmol, 1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Chloroform (

), anhydrous.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Dissolution: Charge the flask with 4-acetamidocyclohexanol (10.0 g) and Pyridine (7.5 g) in DCM (100 mL). Cool to 0°C using an ice bath.

-

Addition: Add

dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution ( -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.

-

Quench: Pour the reaction mixture slowly into ice-water (100 mL).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated

, and brine. -

Isolation: Dry over

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Hexane if necessary to remove elimination byproducts (cyclohexenes).

Protocol B: Retention via Thionyl Chloride (Neat/Dioxane)

Target: Conversion of trans-4-acetamidocyclohexanol to trans-4-acetamidocyclohexyl chloride.

Mechanism:

Reagents:

-

Substrate: 5.0 g

-

Thionyl Chloride: 15 mL (Excess, acts as solvent/reagent)

-

Optional: 1,4-Dioxane (20 mL) to moderate the reaction.

Step-by-Step Methodology:

-

Setup: Setup a flask with a reflux condenser and a gas trap (scrubber for HCl/

). -

Addition: Place 4-acetamidocyclohexanol (5.0 g) in the flask. Add

(15 mL) slowly at room temperature.-

Note: If the reaction is too vigorous, dilute with dry 1,4-dioxane.

-

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours. The solution should become clear.

-

Degassing: Cool to room temperature and apply a vacuum (carefully) to remove excess

and dissolved gases. -

Workup: Dilute the residue with DCM (50 mL) and pour into ice/saturated

. -

Isolation: Extract, dry, and concentrate as in Protocol A.

Protocol C: The Appel Reaction (Mild Inversion)

Target: High stereochemical purity inversion under neutral conditions. Ideal for acid-sensitive substrates.

Reagents:

-

Substrate: 1.0 equiv

-

Triphenylphosphine (

): 1.2 equiv -

Carbon Tetrachloride (

): Excess (Solvent/Reagent) OR Hexachloroacetone (HCA) as a safer alternative.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-acetamidocyclohexanol (1.0 equiv) and

(1.2 equiv) in dry DCM (or use -

Initiation: Add the halogen source (

, -

Reflux: Heat to mild reflux for 2–6 hours. Triphenylphosphine oxide (

) will precipitate or form upon cooling. -

Purification: The major challenge is separating the product from

.-

Tip: Triturate the crude residue with cold hexanes/ether (product is soluble,

is not). Filter off the solid oxide. Flash chromatography is usually required.

-

Troubleshooting & Optimization